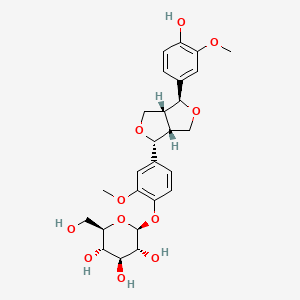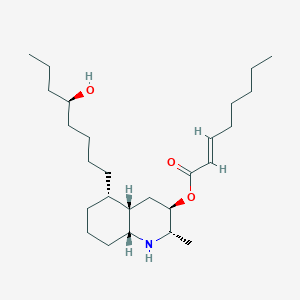
Lepadin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lepadin E is a marine alkaloid derived from the tropical marine tunicate Didemnum species. It is known for its significant cytotoxic properties and its ability to induce ferroptosis, a type of programmed cell death, through the classical p53-SLC7A11-GPX4 pathway
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lepadin E involves several steps, starting from the extraction of the compound from the Didemnum species. The synthetic route typically includes the following steps:
Extraction: The compound is extracted from the marine tunicate using organic solvents.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
Chemical Synthesis: The isolated compound undergoes further chemical synthesis to enhance its purity and yield.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes to make them more efficient and cost-effective. The use of biotechnological methods, such as microbial fermentation, is also being explored to produce this compound on a larger scale.
化学反应分析
Types of Reactions
Lepadin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
科学研究应用
Lepadin E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying marine alkaloids and their chemical properties.
Biology: The compound is studied for its role in cellular processes, particularly ferroptosis.
Medicine: This compound has significant potential as an anticancer agent due to its ability to induce ferroptosis in cancer cells
Industry: Research is ongoing to explore the use of this compound in various industrial applications, including drug development and biotechnology.
作用机制
Lepadin E exerts its effects by inducing ferroptosis through the classical p53-SLC7A11-GPX4 pathway . This pathway involves the following steps:
Promotion of p53 Expression: this compound increases the expression of the p53 protein.
Repression of SLC7A11 and GPX4: The compound decreases the levels of SLC7A11 and GPX4, leading to increased reactive oxygen species (ROS) and lipid peroxidation.
Upregulation of ACSL4: this compound upregulates ACSL4 expression, further promoting lipid peroxidation and cell death.
相似化合物的比较
Lepadin E is part of the lepadin family of marine alkaloids, which includes other compounds such as Lepadin A, B, and H . Compared to these compounds, this compound is unique due to its specific mechanism of inducing ferroptosis and its significant cytotoxic properties. While other lepadins also exhibit cytotoxicity, this compound’s ability to target the p53-SLC7A11-GPX4 pathway sets it apart as a promising candidate for cancer therapy.
List of Similar Compounds
属性
分子式 |
C26H47NO3 |
|---|---|
分子量 |
421.7 g/mol |
IUPAC 名称 |
[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |
InChI |
InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |
InChI 键 |
QNAATLGQMSSVEO-HOLZRJRLSA-N |
手性 SMILES |
CCCCC/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |
规范 SMILES |
CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
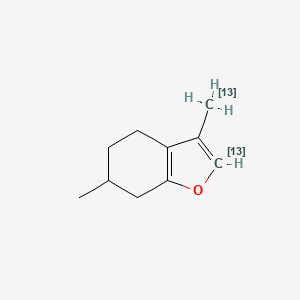

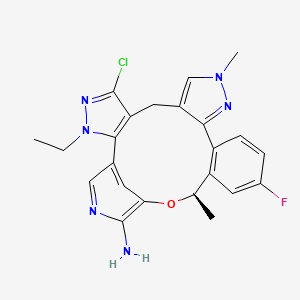


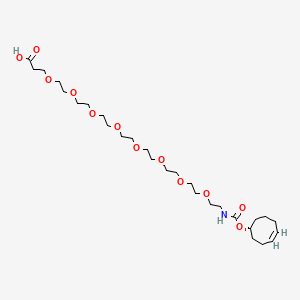
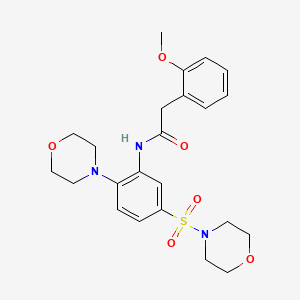
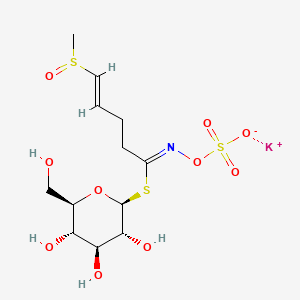

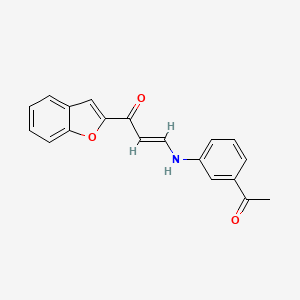
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)
